(2-Ethylphenyl)hydrazine
Overview
Description
“(2-Ethylphenyl)hydrazine” is a hydrazine derivative . It is used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac .
Synthesis Analysis
The synthesis of “(2-Ethylphenyl)hydrazine” starts from commercially available 2-ethylaniline . A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperature. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .Molecular Structure Analysis
The molecular formula of “(2-Ethylphenyl)hydrazine” is C8H12N2 . Its molecular weight is 136.19 .Chemical Reactions Analysis
“(2-Ethylphenyl)hydrazine” reacts with a carbonyl to form a hydrazone, using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .Physical And Chemical Properties Analysis
“(2-Ethylphenyl)hydrazine” has a melting point of 178 °C (dec.) (lit.) . It is soluble in water . The molecular weight is 172.655 .Scientific Research Applications
Detection of Hydrazine in Biological and Water Samples : A study developed a ratiometric fluorescent probe for the detection of hydrazine, which is useful in environmental water systems and for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
DNA Binding and Antimicrobial Activity : Novel bioactive thiazole derivatives linked to N-phenylmorpholine have been synthesized, demonstrating potential in antimicrobial and anti-cancer activities (Farghaly et al., 2020).
Synthesis of Key Intermediate for Etodolac : An improved method for synthesizing 7-ethyltryptophol, a key intermediate for Etodolac (a non-steroidal anti-inflammatory drug), starting from 2-ethylphenyl hydrazine, was developed (Sekharayya et al., 2012).
Synthesis and Antimicrobial Studies of Metal Complexes : Novel ligand N-(2-ethylphenyl) N'-picolinoyl hydrazine and its metal complexes have been synthesized and screened for antimicrobial activities (Author not listed, 2014).
Molecular Docking and Biological Activities : The study involved synthesizing pyrazoline derivatives from ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate and various hydrazines, revealing their efficacy as inhibitors of human enzymes and potential for treating certain diseases (Turkan et al., 2019).
Electrochemical Sensor for Phenylhydrazine : A ferrocene-modified carbon nanotube paste electrode was developed for the simultaneous determination of phenylhydrazine and hydrazine, which can be used as an electrochemical sensor in environmental samples (Afzali et al., 2011).
Synthesis of Anticonvulsant Agents : The synthesis and anticonvulsant activity of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were studied, leading to the development of new anticonvulsant agents (Chapleo et al., 1986).
Fluorescent Sensors for Hydrazine Detection : The development of fluorescent sensors for detecting hydrazine in environmental and biological systems was reviewed, highlighting their applications in sensing and monitoring hydrazine levels (Zhang et al., 2020).
Safety And Hazards
Future Directions
“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “(2-Ethylphenyl)hydrazine” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.
properties
IUPAC Name |
(2-ethylphenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOWXCLWLEKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941096 | |
Record name | (2-Ethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)hydrazine | |
CAS RN |
19398-06-2 | |
Record name | (2-Ethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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